2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
Description
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is a heterocyclic organic compound featuring a fused imidazo[1,5-a]pyrimidine core substituted with chlorine, methyl, and phenyl groups at positions 2, 4, and 6, respectively.
Properties
CAS No. |
79899-10-8 |
|---|---|
Molecular Formula |
C13H10ClN3 |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10ClN3/c1-9-7-11(14)16-12-8-15-13(17(9)12)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
YASBUWGTROKYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acylaminoalkylpyrimidine Intermediates
Reaction Mechanism and Conditions
This method, adapted from EP0134928A1, involves synthesizing imidazo[1,5-a]pyrimidines via acylaminoalkylpyrimidine intermediates. For the target compound, 2-amino-4-methyl-6-phenylpyrimidine is acylated with chloroacetyl chloride to form N-(4-methyl-6-phenylpyrimidin-2-yl)chloroacetamide . Cyclization is achieved using phosphoryl chloride (POCl₃) under reflux (110°C, 6 h), yielding the imidazo[1,5-a]pyrimidine core.
Key Steps:
Acylation :
Cyclization :
Multicomponent Reaction (MCR) Followed by Iodine-Mediated Rearrangement
Chlorination of Hydroxy Precursors
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of imidazo[4,5-b]pyridine derivatives.
Reduction: Reduction reactions are less common but can be used to modify the functional groups on the compound.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines, thiols, and alcohols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a nonbenzodiazepine GABA receptor agonist.
Medicine: Investigated for its potential use as an antibacterial and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been evaluated as a p38 mitogen-activated protein kinase inhibitor for the treatment of rheumatoid arthritis . The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework
The imidazo[1,5-a]pyrimidine scaffold differentiates this compound from pyrazolo[1,5-a]pyrimidine derivatives (e.g., cyclopenta[g]pyrazolo[1,5-a]pyrimidines in ). Key distinctions include:
- Aromaticity and π-Electron Distribution : Pyrazolo[1,5-a]pyrimidines exhibit localized π-electron systems akin to naphthalene due to bond fixation in the pyrimidine ring . In contrast, the imidazo[1,5-a]pyrimidine core may display altered resonance patterns due to the nitrogen-rich imidazole ring.
- Hydrogen Bonding : Pyrazolo-pyrimidines form C–H⋯N hydrogen-bonded chains , whereas the chloro substituent in the target compound could promote halogen bonding or polar interactions.
Substituent Effects
Substituents critically modulate molecular conformation and reactivity:
Key Observations :
- Chloro vs. Halogenated Aryl Groups : The 2-chloro group in the target compound may increase electrophilicity compared to bromo- or methoxy-substituted analogs (e.g., compounds II–IV), altering reactivity in nucleophilic environments.
- Phenyl vs.
Conformational and Crystallographic Differences
- Ring Puckering : Cyclopenta[g]pyrazolo[1,5-a]pyrimidines exhibit envelope conformations with puckering amplitudes (Q) up to 0.5 Å . The imidazo[1,5-a]pyrimidine core may adopt a flatter conformation due to reduced steric hindrance.
- Dihedral Angles : In , aryl rings form dihedral angles of 3.6–14.5° with the heterocyclic plane . The 6-phenyl group in the target compound may adopt similar near-coplanar arrangements, optimizing conjugation.
Biological Activity
2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀ClN₃, with a molecular weight of 233.69 g/mol. The compound features a fused bicyclic structure that enhances its biological activity through interactions with various molecular targets.
The compound exhibits multiple mechanisms of action, primarily through the inhibition of specific enzymes and modulation of receptor signaling pathways. It has been shown to inhibit protein kinases, which are crucial in various cellular processes and diseases, particularly cancers. For instance, studies indicate that it effectively inhibits Pim-1 kinase activity in cancer cell lines, leading to reduced cell proliferation and increased apoptosis .
Anticancer Activity
Research has demonstrated the potential of this compound as an anticancer agent. In vitro studies revealed that this compound can impair cell survival in various cancer cell lines, including HCT-116 colorectal carcinoma cells . The compound's ability to interfere with kinase-mediated pathways positions it as a promising candidate for further development in cancer therapeutics.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine | C₁₃H₁₀ClN₃ | Different chlorine position; potential kinase inhibitor |
| 8-Benzyl-2-chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine | C₂₀H₁₆ClN₃ | Enhanced reactivity due to benzyl group; studied for inflammation and neurodegeneration |
This table highlights that while many derivatives share structural similarities, the specific substitution patterns significantly influence their biological activities.
Inhibition Studies
A study focused on the inhibition of FLT3-ITD kinase in acute myeloid leukemia demonstrated that derivatives of imidazo[1,5-a]pyrimidines exhibit varying degrees of potency against recombinant kinases. Although some compounds showed poor potency (GI50 > 10 μM), others displayed submicromolar activities against specific targets . This underscores the importance of structural modifications in enhancing biological efficacy.
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence suggesting potential antimicrobial activity. A comparative analysis indicated that certain imidazo[1,5-a]pyrimidines exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between 2-aminoimidazole derivatives and substituted carbonyl precursors. Key steps include nucleophilic substitution at the chloro position and cyclization under reflux conditions. Optimization involves adjusting molar ratios (e.g., 1:1.2 for amine:carbonyl), catalysts (e.g., acetic acid), and reaction times (typically 6–12 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yield improvements (up to 70%) are achievable through controlled temperature gradients (80–110°C) and inert atmospheres .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the imidazo[1,5-a]pyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm) and substituents (methyl groups at δ 2.3–2.5 ppm). Use deuterated DMSO or CDCl3 as solvents .
- IR Spectroscopy : Identify C-Cl stretches (~650 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) to validate the heterocyclic structure .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 284.05) and fragmentation patterns .
Advanced Research Questions
Q. How can Design of Experiments (DOE) principles optimize synthesis while minimizing byproduct formation?
- Methodological Answer : Apply factorial designs to evaluate variables:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. toluene), and catalyst loading (5–15 mol%).
- Response Variables : Yield, purity (HPLC), and byproduct levels.
- Statistical Analysis : Use ANOVA to identify significant factors. For example, solvent polarity (p < 0.05) may dominate reaction efficiency. Central Composite Designs (CCD) can pinpoint optimal conditions (e.g., 100°C, 10 mol% catalyst) to reduce impurities like uncyclized intermediates .
Q. What computational methods predict reactivity and regioselectivity in derivative synthesis?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., nucleophilic attack at C-2 vs. C-6). Basis sets like B3LYP/6-31G(d) model transition states for regioselective chloro-substitution .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., polar aprotic solvents stabilize charge-separated intermediates) .
Q. How should researchers address contradictory biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability.
- Impurity Profiling : Use HPLC-MS to verify compound purity (>98%) and rule out byproduct interference .
- Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d) to quantify effect size discrepancies. Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. cellular uptake) .
Q. What strategies elucidate metabolic pathways in pharmacokinetic studies?
- Methodological Answer :
- Radiolabeled Tracers : Synthesize 14C-labeled analogs to track metabolites via scintillation counting.
- In Vitro Models : Incubate with liver microsomes (CYP450 enzymes) and analyze metabolites using LC-QTOF-MS. Identify phase I (oxidation) and phase II (glucuronidation) products .
Q. How can chiral chromatography resolve stereochemical complexities in derivatives?
- Methodological Answer :
- Column Selection : Use polysaccharide-based chiral columns (e.g., Chiralpak IA) with mobile phases (hexane/isopropanol, 90:10).
- Hyphenated Techniques : Couple with CD (circular dichroism) detectors to assign absolute configurations. Validate enantiomer ratios (>99% ee) via peak integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
